![molecular formula C4H3NO2 B12557649 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one CAS No. 158599-54-3](/img/structure/B12557649.png)
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-1-azatricyclo[3100~2,6~]hexan-4-one is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one typically involves a series of organic reactions. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This method is efficient and environmentally benign, providing good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to maximize yield and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to modulate the NMDA receptor and voltage-gated calcium channels, leading to neuroprotective effects . Molecular docking studies suggest that these compounds can bind to the NMDA receptor in a manner similar to known inhibitors, thereby attenuating neurotoxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: Known for its neuroprotective properties.
7-Oxa-2-azatricyclo[7.4.0.0~2,6~]trideca-1(9),10,12-trien-3-ones: Synthesized from biomass-derived levulinic acid and known for their environmentally benign synthesis.
Uniqueness
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical properties and potential applications. Its ability to modulate neuroprotective pathways sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
158599-54-3 |
---|---|
Molekularformel |
C4H3NO2 |
Molekulargewicht |
97.07 g/mol |
IUPAC-Name |
3-oxa-1-azatricyclo[3.1.0.02,6]hexan-4-one |
InChI |
InChI=1S/C4H3NO2/c6-4-2-1-3(7-4)5(1)2/h1-3H |
InChI-Schlüssel |
KUSAXTKYYCRTMY-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3N1C2OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.